molecular formula C21H15FN2O3 B2934468 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-52-3

4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2934468
CAS No.: 921889-52-3
M. Wt: 362.36
InChI Key: GEQMTCOAJACDNH-UHFFFAOYSA-N
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Description

4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused with two benzene rings. The compound features a methyl group at the N10 position and a keto group at C11, contributing to its conformational rigidity. The 4-fluorobenzamide moiety at the C2 position introduces electronegative and lipophilic properties, which are critical for modulating receptor binding and pharmacokinetic profiles . Its molecular formula is C₂₁H₁₅FN₂O₃, with a molecular weight of 362.36 g/mol.

Properties

IUPAC Name

4-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQMTCOAJACDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic molecule with potential pharmacological applications. Its unique structure, which includes a fluorine atom and a dibenzo-oxazepine core, suggests promising biological activity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C21H17FN2O3C_{21}H_{17}FN_{2}O_{3} with a molecular weight of approximately 368.37 g/mol. The presence of the fluorine atom typically enhances the compound's lipophilicity and biological activity by improving its binding affinity to target proteins.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substitution may enhance the compound's ability to interact with biological macromolecules due to increased electron density and altered steric properties.

Antimicrobial Activity

Recent studies have shown that fluorinated compounds often exhibit significant antimicrobial properties. For instance, related compounds such as fluorobenzoylthiosemicarbazides have demonstrated potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains . This suggests that 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide could also possess similar properties.

Anticancer Potential

Fluorinated compounds have been extensively studied for their anticancer potential. The structural characteristics of dibenzo-oxazepines suggest they may inhibit cancer cell proliferation by interfering with critical signaling pathways. For example, compounds in this class have been shown to induce apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for fluorinated compounds indicates that the position and nature of substituents significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine can enhance the potency of the compound against specific targets by stabilizing reactive intermediates or improving binding interactions .

Case Studies

StudyFindings
Study on FluorobenzoylthiosemicarbazidesDemonstrated that electron-withdrawing groups at the N4 position enhanced antibacterial activity against Staphylococcus aureus .
Anticancer ActivityDibenzo-oxazepines showed significant cytotoxic effects in various cancer cell lines, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Dibenzo[b,f][1,4]thiazepine Derivatives

Replacing the oxygen atom in the oxazepine ring with sulfur yields thiazepine analogues, which exhibit distinct electronic and steric properties:

  • 4-Methoxybenzyl 10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide (C₂₅H₂₂N₂O₅S):
    • Higher molecular weight (478.52 g/mol ) due to the sulfoxide group.
    • Reduced synthetic yield (9%) compared to oxazepine derivatives, likely due to sulfur’s lower nucleophilicity .
  • N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide (C₂₆H₂₃N₃O₄S):
    • Demonstrates enhanced metabolic stability in preclinical models, attributed to sulfur’s resistance to oxidative enzymes .

Substituent Variations on the Benzamide Moiety

Modifications at the benzamide position significantly influence bioactivity and solubility:

Compound Name Substituent Molecular Formula Key Findings
4-Fluoro-N-(10-Methyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)Benzamide 4-Fluorophenyl C₂₁H₁₅FN₂O₃ High yield (83%) in synthesis; optimal balance of lipophilicity (LogP ~3.2) .
N-(10-Ethyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide (C₂₃H₁₇F₃N₂O₃) 2-Trifluoromethylphenyl CAS 922081-90-1 Increased metabolic resistance due to the electron-withdrawing CF₃ group; molecular weight = 426.4 g/mol .
3,4-Dimethyl-N~1~-(10-Methyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)-1-Benzenesulfonamide (C₂₃H₂₁N₃O₄S) 3,4-Dimethylbenzenesulfonamide ChemDiv F732-0017 Sulfonamide group enhances aqueous solubility (cLogP = 2.8) but reduces CNS penetration .

Alkyl Chain Modifications at the N10 Position

  • 10-Methyl vs. 10-Ethyl (e.g., N-(10-Ethyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)-4-Fluorobenzamide): Increased lipophilicity (LogP +0.5) but may compromise oral bioavailability due to higher molecular weight .
  • 10-Propyl Derivatives (e.g., 11-Oxo-10-Propyl-Dibenzo[b,f][1,4]Thiazepine-8-Carboxylic Acid ): Synthesized via alkylation with 1-iodopropane; longer chains correlate with decreased solubility and increased plasma protein binding .

Stereochemical and Isomeric Considerations

  • Enantiomeric Separation :
    • Chiral HPLC (CHIRALPAK®IA column) resolved enantiomers of N-(4-Bromobenzyl)-10-Methyl-11-Oxo-Dibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-(R)-Oxide , highlighting the importance of stereochemistry in receptor selectivity .
  • Isomeric Purity :
    • NMR and HRMS data confirm the absence of regioisomers in N-(4-Methoxybenzyl)-10-Methyl-11-Oxo-Dibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide , ensuring pharmacological reproducibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions (e.g., amide bond formation) using O-benzyl hydroxylamine intermediates, as described in benzamide synthesis protocols . Optimize solvent polarity (e.g., acetonitrile), temperature, and catalysts (e.g., potassium carbonate) via Design of Experiments (DoE) to maximize yield. Monitor reaction progress with HPLC or LC-MS and validate purity via column chromatography (silica gel) or recrystallization .

Q. How can spectroscopic and chromatographic techniques be leveraged to characterize this compound’s structure and purity?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the dibenzooxazepine core and fluorine substitution patterns. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm, referencing retention times against known standards .

Q. What theoretical frameworks are most relevant for guiding mechanistic studies on this compound?

  • Methodological Answer : Align with density functional theory (DFT) to model electronic interactions in the dibenzooxazepine ring system or ligand-receptor binding hypotheses. Ground studies in bioisosteric principles (e.g., fluorine substitution effects on bioavailability) or heterocyclic chemistry frameworks to predict reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays). Apply statistical tools like Bland-Altman plots to assess inter-method agreement and refine experimental protocols to standardize conditions .

Q. What computational strategies are effective for predicting this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with P450 crystal structures (PDB: 1TQN) to map binding sites. Validate predictions with MD simulations (GROMACS) to assess stability. Couple with in vitro microsomal assays to quantify metabolic stability, correlating computational ΔG values with experimental t1/2t_{1/2} data .

Q. How can factorial design optimize experimental parameters for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to screen variables (e.g., substituent position, solvent polarity). Use ANOVA to identify significant factors affecting biological activity. For example, vary fluorine placement on the benzamide moiety and measure IC50_{50} shifts in enzyme inhibition assays. Iterate using response surface methodology (RSM) to refine SAR models .

Q. What methodologies are recommended for investigating the compound’s stability under physiological and accelerated degradation conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-PDA to identify degradation products. Use Q-TOF-MS for structural elucidation of degradants. Apply Arrhenius kinetics to extrapolate shelf-life, ensuring compliance with ICH guidelines for drug stability .

Q. How can process control systems enhance reproducibility in large-scale synthesis?

  • Methodological Answer : Implement real-time PAT (Process Analytical Technology) tools, such as in-line FTIR or Raman spectroscopy, to monitor reaction progression. Use PID controllers to maintain optimal temperature and pressure. Simulate scale-up challenges (e.g., heat transfer) via Aspen Plus dynamics modeling, referencing CRDC subclass RDF2050108 for best practices .

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